molecular formula C12H10N2O B1323180 1-(2,4'-Bipyridin-5-yl)ethanone CAS No. 1217014-69-1

1-(2,4'-Bipyridin-5-yl)ethanone

Cat. No. B1323180
CAS RN: 1217014-69-1
M. Wt: 198.22 g/mol
InChI Key: HINBUIUMBFOZML-UHFFFAOYSA-N
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Description

1-(2,4'-Bipyridin-5-yl)ethanone, also known as 2,4-dihydroxybipyridine, is a heterocyclic organic compound with the molecular formula C10H8N2O2. It is an aromatic compound with a bicyclic structure, consisting of two pyridine rings connected by an ethanone bridge. It is a colorless solid that is insoluble in water, but soluble in organic solvents. The compound has a variety of applications in organic synthesis and scientific research.

Scientific Research Applications

Synthesis and Biological Activities

1-(2,4'-Bipyridin-5-yl)ethanone derivatives have been synthesized and tested for various biological activities. For instance, a study synthesized a series of new bipyridine carbonitriles and subjected them to in vitro antibacterial and antifungal screening, showing promising activity (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

Material Science and Liquid Crystallinity

In the field of material science, this compound derivatives have been part of studies focusing on liquid crystallinity and hydrogen bonding. One study examined the relationship between liquid crystallinity and hydrogen bonding in mixtures containing bipyridines, contributing to understanding the behavior of hydrogen-bonded liquid crystals (Martinez-Felipe et al., 2016).

Photocatalysis

The compound has been utilized in photocatalytic applications, particularly in the reduction of CO2. A study synthesized novel supramolecular complexes involving this compound derivatives, which photocatalyzed selective reduction of CO2 to CO under red-light irradiation, demonstrating the compound's potential in photocatalytic processes (Tamaki et al., 2013).

Crystallography and Molecular Interactions

Research in crystallography has also incorporated this compound derivatives. A study reported the crystal structure of a bipyridine compound, analyzing its molecular interactions, crystal packing, and stability, which are crucial for understanding the material's properties in various applications (Różycka-Sokołowska et al., 2013).

Sensor Applications

In sensor technology, this compound derivatives have been synthesized and characterized for detecting trace elements in water, indicating its application in environmental monitoring and analysis (Kong et al., 2013).

properties

IUPAC Name

1-(6-pyridin-4-ylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9(15)11-2-3-12(14-8-11)10-4-6-13-7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINBUIUMBFOZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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